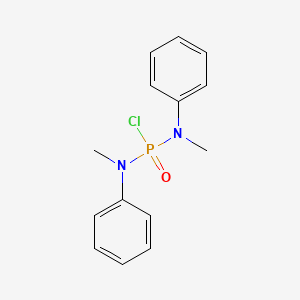
N,N'-Dimethyl-N,N'-diphenylphosphorodiamidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride is a chemical compound with the molecular formula C₁₄H₁₆ClN₂OP. It is a member of the phosphorodiamidic chloride family and is known for its unique chemical properties and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride typically involves the reaction of dimethylamine and diphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidic oxide derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyltryptamine: A substituted tryptamine with psychedelic properties.
N,N-Dimethyl-p-phenylenediamine: Used in microscopy and biochemical assays.
Uniqueness
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride is unique due to its specific chemical structure and reactivity. Unlike other similar compounds, it has distinct applications in both industrial and research settings, making it a versatile and valuable chemical .
Propiedades
Número CAS |
58245-46-8 |
|---|---|
Fórmula molecular |
C14H16ClN2OP |
Peso molecular |
294.71 g/mol |
Nombre IUPAC |
N-[chloro-(N-methylanilino)phosphoryl]-N-methylaniline |
InChI |
InChI=1S/C14H16ClN2OP/c1-16(13-9-5-3-6-10-13)19(15,18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
QRTPDUGODSTSTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)P(=O)(N(C)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















